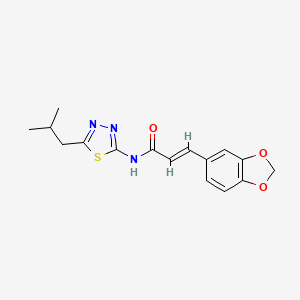
3-(1,3-benzodioxol-5-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is known to have various biochemical and physiological effects, and its mechanism of action is of great interest to researchers.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, it is known to interact with various enzymes and receptors in the body, including acetylcholinesterase, monoamine oxidase, and dopamine receptors. These interactions may lead to changes in neurotransmitter levels and neuronal activity, which may contribute to the compound's observed effects.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may lead to increased levels of acetylcholine in the brain, which can improve cognitive function. The compound has also been found to have activity against monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This may lead to increased levels of these neurotransmitters, which can improve mood and reduce symptoms of depression.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments is its potential for drug development. The compound has been found to have activity against various enzymes and receptors, making it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is its limited availability. The synthesis of this compound is complex and requires specialized equipment, making it difficult and expensive to obtain in large quantities.
Future Directions
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide. One direction is to further investigate the compound's mechanism of action. Understanding how the compound interacts with enzymes and receptors in the body can provide insight into its potential therapeutic uses. Another direction is to explore the compound's potential for drug development. Further research is needed to determine the compound's efficacy and safety as a potential drug candidate. Additionally, research can be done to optimize the synthesis method of this compound to make it more accessible for researchers.
Synthesis Methods
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide involves the reaction of 2-amino-5-isobutyl-1,3,4-thiadiazole with 3-(1,3-benzodioxol-5-yl)acryloyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain a pure compound.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been found to have activity against various enzymes and receptors, making it a potential candidate for drug development. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10(2)7-15-18-19-16(23-15)17-14(20)6-4-11-3-5-12-13(8-11)22-9-21-12/h3-6,8,10H,7,9H2,1-2H3,(H,17,19,20)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKMVHZRMMOSLC-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

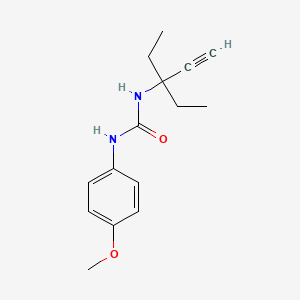
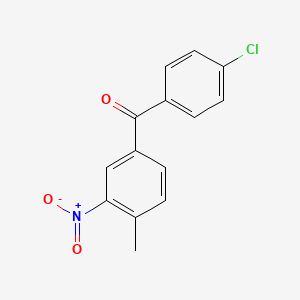
![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)
![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)
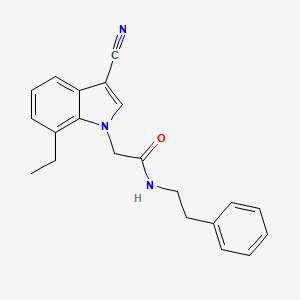
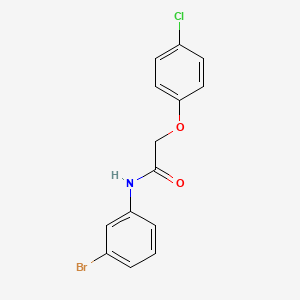
![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)

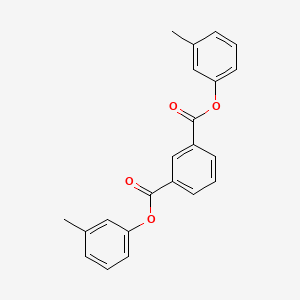

![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)